molecular formula C21H43NO10 B609471 N-Boc-N-bis(PEG3-OH) CAS No. 2093154-01-7

N-Boc-N-bis(PEG3-OH)

Cat. No.: B609471
CAS No.: 2093154-01-7
M. Wt: 469.57
InChI Key: KKRPLRNWLDABDZ-UHFFFAOYSA-N
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Description

N-Boc-N-bis(PEG3-OH) is a multifunctional, branched PEG-based reagent designed for advanced orthogonal synthesis and controlled conjugation strategies in chemical biology and drug development. Its structure features a central amine core from which two hydrophilic triethylene glycol (PEG3) spacers extend, each terminated by a hydroxy group, while the amine itself is protected by a tert-butyloxycarbonyl (Boc) group. This specific architecture provides unique research value: the two terminal hydroxy groups can be selectively derivatized with other reactive functional groups or used directly for conjugation, offering a pathway to create symmetric or asymmetric branched constructs. The Boc-protected amine is stable under basic and neutral conditions but can be readily deprotected under mild acidic conditions to reveal a free primary amine, enabling sequential, orthogonal coupling workflows. This allows researchers to build complex molecular architectures in a stepwise manner with precise control. The incorporation of PEG3 spacers significantly enhances the aqueous solubility of conjugate molecules, reduces immunogenicity, and improves pharmacokinetic profiles by extending circulation time. The flexibility of the PEG chains also increases steric accessibility for conjugation reactions. In practice, this reagent is extensively applied in the construction of sophisticated scaffolds for drug delivery systems, the synthesis of branched peptides, and the controlled bioconjugation of biomolecules like proteins and antibodies. Its versatility makes it a crucial intermediate for developing novel linkers, functionalizing polymers and surfaces, and exploring new materials in nanotechnology.

Properties

IUPAC Name

tert-butyl N,N-bis[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43NO10/c1-21(2,3)32-20(25)22(4-8-26-12-16-30-18-14-28-10-6-23)5-9-27-13-17-31-19-15-29-11-7-24/h23-24H,4-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRPLRNWLDABDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCOCCO)CCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Boc N Bis Peg3 Oh

Primary Synthetic Routes to N-Boc-N-bis(PEG3-OH)

The construction of N-Boc-N-bis(PEG3-OH) involves the strategic assembly of its core components: a central nitrogen atom, two polyethylene (B3416737) glycol (PEG) chains, and a tert-butoxycarbonyl (Boc) protecting group. The synthetic approaches can be broadly categorized and are designed to ensure high efficiency and purity of the final product.

The synthesis of complex molecules like N-Boc-N-bis(PEG3-OH) can be approached through two main strategies: convergent and divergent synthesis. acs.orgmdpi.commdpi.com

Divergent Synthesis: This strategy begins from a central core molecule, and successive layers or generations of monomers are added outwards. mdpi.com In the context of N-Boc-N-bis(PEG3-OH), a divergent approach would involve starting with a core containing the amine and sequentially adding the PEG3-OH units. This method allows for modifications at each step, leading to a variety of dendritic structures. mdpi.com

Convergent Synthesis: In this approach, fragments of the target molecule (dendrons) are synthesized separately and then pieced together. mdpi.com For N-Boc-N-bis(PEG3-OH), this could involve preparing the PEG3-OH chains and then attaching them to a central nitrogen-containing precursor. This method can sometimes be more efficient and lead to fewer side products, especially for higher generation dendrimers. mdpi.com

The choice between these strategies depends on the desired scale of synthesis, the availability of starting materials, and the ease of purification. Both approaches have been successfully employed in the synthesis of bifunctional and dendritic molecules. acs.orgmdpi.com

The synthesis of N-Boc-N-bis(PEG3-OH) typically involves the reaction of polyethylene glycol with tert-butyl dicarbonate (B1257347) in the presence of a base. smolecule.com The reaction is generally carried out in an organic solvent like dichloromethane (B109758) at room temperature. smolecule.com

The key precursors for this synthesis are:

A source of the bis(PEG3-OH) moiety: This is often derived from triethylene glycol. chemsrc.com

A nitrogen source: This is typically an amine that can be doubly alkylated.

The Boc protecting group: This is introduced using di-tert-butyl dicarbonate (Boc₂O). fishersci.co.ukorganic-chemistry.org

The reaction pathway involves the nucleophilic attack of the amine on the PEGylating agent, followed by protection of the resulting secondary amine with Boc₂O. The use of a base, such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP), facilitates the reaction. fishersci.co.uk The reaction conditions are generally mild to preserve the integrity of the PEG chains and the Boc group. fishersci.co.uktandfonline.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of N-Boc-N-bis(PEG3-OH). Key parameters that can be adjusted include:

Solvent: The choice of solvent can influence reaction rates and solubility of reactants. Dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used. fishersci.co.uk Polyethylene glycol (PEG-400) itself has also been explored as a recyclable and environmentally friendly reaction medium for N-Boc protection. tandfonline.comresearchgate.net

Temperature: Most N-Boc protection reactions are carried out at room temperature or with moderate heating (around 40°C). fishersci.co.uk

Stoichiometry: The ratio of reactants, particularly the Boc anhydride (B1165640), is optimized to ensure complete protection of the amine. fishersci.co.uk

Purification of the final product is typically achieved through column chromatography to remove any unreacted starting materials or byproducts. smolecule.com

Controlled Deprotection of the N-Boc Moiety

The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgtotal-synthesis.com

The most common method for deprotecting N-Boc-N-bis(PEG3-OH) is through acid-catalyzed hydrolysis. fishersci.co.ukcd-bioparticles.netmedkoo.com Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are typically used. fishersci.co.uk

The mechanism involves the protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation, which then deprotonates to form isobutylene (B52900) gas. total-synthesis.comcommonorganicchemistry.com The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide. commonorganicchemistry.comjk-sci.com

Table 1: Common Reagents for Acid-Catalyzed Boc Deprotection
ReagentTypical ConditionsNotes
Trifluoroacetic acid (TFA)Neat or in a solvent like dichloromethane (DCM)Very effective, but harsh. Can sometimes affect other acid-sensitive groups. fishersci.co.ukmasterorganicchemistry.com
Hydrochloric acid (HCl)In a solvent like dioxane, methanol, or waterA common and cost-effective choice. fishersci.co.uk
Lewis Acids (e.g., ZnBr₂, SnCl₄, AlCl₃)In an aprotic solvent like DCMCan offer selectivity in the presence of other acid-sensitive groups, but often require stoichiometric amounts. acsgcipr.org
Aqueous phosphoric acid-An environmentally benign, selective, and mild reagent for deprotection. organic-chemistry.org

Orthogonal deprotection strategies are essential when a molecule contains multiple protecting groups that need to be removed selectively. organic-chemistry.org The Boc group's acid lability makes it orthogonal to base-labile protecting groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group and groups removed by hydrogenolysis, such as the benzyloxycarbonyl (Cbz) group. total-synthesis.commasterorganicchemistry.com

This orthogonality is particularly important in complex syntheses, such as peptide synthesis, where different amino groups need to be deprotected at different stages. numberanalytics.com For instance, a Boc-protected amine can be deprotected with acid while an Fmoc-protected amine remains intact. organic-chemistry.org The Fmoc group can then be removed under basic conditions, such as with piperidine. masterorganicchemistry.com This allows for the precise and sequential modification of different parts of a molecule. The development of such strategies has been crucial for the synthesis of complex biomolecules and dendrimers. acs.org

Selective Derivatization of Terminal Hydroxyl Groups

The presence of two primary hydroxyl (-OH) groups on the polyethylene glycol (PEG) chains is the cornerstone of the synthetic utility of N-Boc-N-bis(PEG3-OH). These groups serve as primary handles for introducing a wide array of chemical entities through various transformations. The Boc-protected amine remains shielded during these steps, allowing for its deprotection and subsequent reaction at a later stage in a synthetic sequence.

Esterification Reactions for Introducing Diverse Functionalities

Esterification represents a direct and highly effective method for functionalizing the terminal hydroxyl groups of N-Boc-N-bis(PEG3-OH). This reaction involves treating the diol with a carboxylic acid or its activated derivative to form an ester linkage. The choice of the carboxylic acid component is vast, allowing for the introduction of functionalities such as reporter tags (fluorophores, biotin), reactive handles for further conjugation (alkynes, azides), or pharmacophores.

Standard coupling reagents are often employed to facilitate the reaction between the hydroxyl groups and a carboxylic acid. A common set of conditions involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with an activating agent like 4-dimethylaminopyridine (DMAP). The reaction is typically performed in an aprotic organic solvent like acetonitrile or dichloromethane (DCM) at room temperature. ambeed.com

Table 1: Typical Reagents for Esterification of N-Boc-N-bis(PEG3-OH)

Reagent Class Example Role
Coupling Agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Activates the carboxylic acid for nucleophilic attack by the hydroxyl group.
Activator/Catalyst 4-Dimethylaminopyridine (DMAP) Acts as a catalyst to facilitate the esterification process.
Carboxylic Acid Varies (e.g., Alkyne-COOH, Biotin-COOH) Provides the desired functionality to be appended to the PEG linker.

Etherification and Nucleophilic Substitution Pathways

Beyond ester formation, the hydroxyl groups can be converted into ethers through Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This pathway allows for the formation of a stable carbon-oxygen-carbon bond, introducing robust alkyl or aryl functionalities.

Alternatively, the hydroxyl groups can be the target of nucleophilic substitution after being converted into a better leaving group. This two-step process expands the range of accessible functionalities.

Conversion to Activated Esters, Halides, or Other Electrophilic Species

To enhance reactivity for subsequent conjugation steps, the terminal hydroxyl groups of N-Boc-N-bis(PEG3-OH) are frequently converted into more electrophilic species.

Activation as Esters: A prominent example is the conversion to N-hydroxysuccinimide (NHS) esters. Reacting the diol with a dicarboxylic acid anhydride followed by activation with NHS and a coupling agent like EDC yields a derivative such as N-Boc-N-bis(PEG3-NHS ester). amerigoscientific.com These NHS esters are highly reactive towards primary amines, making them invaluable tools for labeling proteins and other amine-containing biomolecules. amerigoscientific.com

Conversion to Halides: The hydroxyl groups can be transformed into alkyl halides (e.g., bromides or iodides). Reagents like phosphorus tribromide (PBr₃) or the Appel reaction (using triphenylphosphine (B44618) and carbon tetrabromide) can achieve this conversion. The resulting halides are excellent substrates for nucleophilic substitution reactions with a wide range of nucleophiles, including thiols, azides, and carbanions.

Activation as Sulfonate Esters: Another common strategy is the conversion of the hydroxyl groups to sulfonate esters, such as tosylates (using p-toluenesulfonyl chloride) or mesylates (using methanesulfonyl chloride). This is typically carried out in the presence of a base like pyridine (B92270) or triethylamine. The resulting tosylate or mesylate is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce groups like azides, which are precursors for click chemistry. axispharm.com

Multi-Step Reaction Sequences and Complex Functionalization Cascades

The true synthetic power of N-Boc-N-bis(PEG3-OH) is realized in multi-step reaction sequences. Its bifunctional nature allows for the creation of heterobifunctional or branched molecules. For instance, the two hydroxyl groups can be functionalized with one type of molecule, followed by the deprotection of the Boc group (typically under acidic conditions, e.g., with trifluoroacetic acid) to reveal a primary amine. This amine can then be reacted with a different chemical entity.

This strategy is central to the synthesis of PROTACs, where N-Boc-N-bis(PEG3-OH) can serve as a core component of the linker. medkoo.comhodoodo.com One end of the linker is attached to a ligand for a target protein, and the other end is attached to a ligand for an E3 ubiquitin ligase. The sequential nature of the reactions—functionalizing the hydroxyls, deprotecting the amine, and then reacting the amine—allows for the precise and controlled assembly of these complex molecules. Derivatives like N-Boc-N-bis(PEG3-azide) are common intermediates in these cascades, where the azide (B81097) groups can be readily coupled to alkyne-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). hodoodo.comaxispharm.com

Advanced Analytical Techniques for Characterization of Synthetic Products

The synthesis of well-defined derivatives of N-Boc-N-bis(PEG3-OH) requires rigorous analytical characterization to confirm the structure and purity of intermediates and final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of N-Boc-N-bis(PEG3-OH) derivatives. Both ¹H (proton) and ¹³C (carbon) NMR are used to verify that the desired chemical transformation has occurred.

In a typical ¹H NMR spectrum of the parent compound, N-Boc-N-bis(PEG3-OH), key signals would include:

A singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.

A series of multiplets between 3.5 and 3.7 ppm corresponding to the methylene (B1212753) (-CH₂-) protons of the PEG chains.

A signal corresponding to the terminal hydroxyl (-OH) protons, the chemical shift of which can be variable and concentration-dependent.

Upon successful derivatization, new and characteristic signals will appear in the spectrum, while others will shift or disappear. For example:

Esterification: The formation of an ester would cause a downfield shift of the signal for the methylene protons adjacent to the newly formed ester oxygen (-CH₂-O-C=O). New signals corresponding to the protons of the introduced carboxylic acid moiety would also appear.

Conversion to Tosylate: The appearance of aromatic proton signals (typically two doublets around 7.4-7.8 ppm) and a singlet for the methyl group protons of the tosyl group (around 2.4 ppm) would confirm the reaction. The methylene protons adjacent to the tosylate group (-CH₂-OTs) would also shift downfield.

Boc Deprotection: The disappearance of the large singlet around 1.4 ppm is a clear indicator that the Boc protecting group has been successfully removed.

By carefully analyzing the chemical shifts, integration values (proton ratios), and coupling patterns, chemists can confirm the identity and structural integrity of each synthetic product in a reaction sequence.

Table 2: List of Compound Names

Compound Name Abbreviation / Common Name
N-tert-butyloxycarbonyl-N-bis(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)amine N-Boc-N-bis(PEG3-OH)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC
4-Dimethylaminopyridine DMAP
Dichloromethane DCM
N-Boc-N-bis(PEG3-N-hydroxysuccinimidyl ester) N-Boc-N-bis(PEG3-NHS ester)
p-Toluenesulfonyl chloride TsCl
Methanesulfonyl chloride MsCl
N-Boc-N-bis(PEG3-azide) N-Boc-N-bis(PEG3-azide)

Mass Spectrometry (MS) for Confirmation of Molecular Identity and Purity

Mass spectrometry is an indispensable tool for the characterization of N-Boc-N-bis(PEG3-OH), offering precise measurement of its molecular weight and confirmation of its elemental composition. medkoo.com Electrospray ionization (ESI) is a commonly utilized technique for this purpose, as it is a soft ionization method suitable for analyzing relatively large and thermally labile molecules like PEG derivatives. acs.orgnih.gov

In a typical ESI-MS analysis, a solution of the compound is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z). For N-Boc-N-bis(PEG3-OH), the expected exact mass is 469.29 g/mol . medkoo.com The detection of a prominent peak corresponding to this mass, often as a sodium adduct [M+Na]⁺ or a protonated molecule [M+H]⁺, provides strong evidence for the compound's identity. nih.gov

High-resolution mass spectrometry (HRMS) can further enhance the confidence in the structural assignment by providing highly accurate mass measurements, typically within a few parts per million (ppm) of the theoretical value. rsc.org This level of precision helps to distinguish the target compound from other species that may have a similar nominal mass.

Furthermore, tandem mass spectrometry (MS/MS or MSⁿ) experiments can be performed to gain deeper structural insights. nih.gov In these experiments, a specific ion (e.g., the [M+H]⁺ ion of N-Boc-N-bis(PEG3-OH)) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a characteristic pattern that can be used to confirm the connectivity of the atoms within the molecule. For instance, the fragmentation of the Boc (tert-butyloxycarbonyl) protecting group is a well-characterized process that often involves the loss of isobutylene (C4H8) or the entire Boc group. nih.gov

Table 1: Key Mass Spectrometry Data for N-Boc-N-bis(PEG3-OH)

ParameterValueSource
Chemical FormulaC₂₁H₄₃NO₁₀ medkoo.com
Exact Mass469.29 u medkoo.com
Molecular Weight469.57 g/mol medkoo.com
Common Ionization TechniqueElectrospray Ionization (ESI) acs.orgnih.gov

Chromatographic Methods (e.g., Gel Permeation Chromatography) for Polymer Characterization and Purity Assessment

Chromatographic techniques are fundamental for assessing the purity of N-Boc-N-bis(PEG3-OH) and characterizing its polymeric nature. High-performance liquid chromatography (HPLC) is a versatile and widely used method for this purpose. caymanchem.comnih.gov When coupled with detectors such as charged-aerosol detectors (CAD) or evaporative light scattering detectors (ELSD), HPLC can effectively detect non-UV-absorbing compounds like PEG derivatives and their potential impurities. caymanchem.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a specific type of liquid chromatography that separates molecules based on their hydrodynamic volume or size in solution. nih.govlcms.cz This technique is particularly valuable for the analysis of polymers and PEGylated molecules. nih.govmit.edu

In a GPC experiment, a solution of the sample is passed through a column packed with a porous gel. Larger molecules, which are excluded from more of the pores, travel a shorter path and elute from the column first. Smaller molecules, which can penetrate more of the pores, have a longer path and elute later. This separation mechanism allows for the determination of the molecular weight distribution of a polymer sample. lcms.cz

For N-Boc-N-bis(PEG3-OH), GPC can be used to:

Confirm the molecular weight: By comparing the retention time of the sample to that of a series of known molecular weight standards, the average molecular weight of the compound can be determined. lcms.cz

Assess polydispersity: GPC provides information on the distribution of molecular weights within the sample, known as the polydispersity index (PDI). An ideal, perfectly uniform (monodisperse) polymer would have a PDI of 1.0. For synthetic polymers, a low PDI indicates a high degree of homogeneity.

Detect impurities: The presence of unreacted starting materials, shorter or longer PEG chain contaminants, or dimeric species can be identified as separate peaks in the chromatogram. caymanchem.comacs.org

The choice of mobile phase and column is critical for achieving optimal separation in GPC. For PEG-based compounds, a variety of aqueous and organic mobile phases can be used, sometimes with additives like lithium bromide to prevent interactions between the polymer and the stationary phase. lcms.cz

Table 2: Chromatographic Methods for N-Boc-N-bis(PEG3-OH) Characterization

TechniquePurposeKey FindingsSource
High-Performance Liquid Chromatography (HPLC)Purity assessment, separation of impuritiesProvides information on product purity and presence of contaminants. caymanchem.comnih.gov caymanchem.comnih.gov
Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC)Molecular weight determination, polydispersity assessmentSeparates molecules by size to determine molecular weight distribution and detect size-based impurities. nih.govlcms.cz nih.govlcms.cz

By combining the precise molecular identification capabilities of mass spectrometry with the detailed separation and characterization provided by chromatographic methods, a comprehensive and reliable assessment of the quality and purity of N-Boc-N-bis(PEG3-OH) can be achieved.

N Boc N Bis Peg3 Oh As a Versatile Building Block in Complex Molecular Architectures

Integration into Polymeric Systems

The distinct trifunctional nature of N-Boc-N-bis(PEG3-OH), with two hydroxyl groups and a protected amine, allows for its strategic incorporation into a variety of polymeric structures. This enables the creation of polymers with sophisticated architectures and tailored properties.

N-Boc-N-bis(PEG3-OH) serves as an effective core molecule for the synthesis of multi-arm and branched PEG polymers. bocsci.com The two hydroxyl groups can be used as initiation points for polymerization, leading to the formation of two-arm PEG chains. Subsequent deprotection of the Boc group reveals a primary amine which can then be used to either initiate the growth of a third polymer arm or to conjugate other molecules, thereby creating a Y-shaped or 3-arm PEG polymer. biochempeg.combiochempeg.com This approach allows for the creation of well-defined, branched polymers with a central branching point derived from the nitrogen atom of the original N-Boc-N-bis(PEG3-OH) molecule. broadpharm.com The ability to create such branched structures is advantageous as they often exhibit unique properties compared to their linear counterparts, such as increased solubility and prolonged circulation time in biological systems. bocsci.com

The synthesis of these multi-arm polymers can be controlled to produce a variety of structures. For instance, the hydroxyl groups can be modified to introduce other functionalities before or after the growth of the PEG arms. This versatility allows for the creation of a diverse library of branched polymers with tailored end-group functionalities.

Table 1: Examples of Multi-Arm and Branched Polymers from N-Boc-N-bis(PEG3-OH) Derivatives

PrecursorResulting Polymer ArchitectureKey Features
N-Boc-N-bis(PEG3-OH)3-Arm PEGY-shaped structure with a central branching point. biochempeg.combiochempeg.com
N-(Boc-PEG3)-N-bis(PEG2-alcohol)Branched PEGIncreased conjugation efficiency due to branched structure. broadpharm.com
N-(acid-PEG3)-N-bis(PEG3-amine)3-Arm PEGReactive towards activated NHS esters and primary amines. biochempeg.com

This table is generated based on the structural possibilities of the listed precursor molecules and is for illustrative purposes.

The two hydroxyl groups of N-Boc-N-bis(PEG3-OH) can be chemically modified to create reactive ends, such as acrylates or thiols. These modified molecules can then act as crosslinkers in polymerization reactions. For example, after converting the hydroxyl groups to thiol groups, the resulting dithiol-functionalized molecule can participate in thiol-ene reactions with polymers containing alkene groups to form hydrogels. mdpi.com These hydrogels are three-dimensional polymer networks that can absorb large amounts of water and have applications in areas like tissue engineering and drug delivery. bocsci.com The central Boc-protected amine provides a latent functional group that can be deprotected after the network is formed, allowing for the subsequent attachment of bioactive molecules within the hydrogel matrix. This strategy enables the creation of functionalized polymer networks with controlled properties.

Graft polymers consist of a main polymer backbone with one or more side chains (grafts) attached. N-Boc-N-bis(PEG3-OH) and its derivatives can be used to create well-defined graft polymers. biochempeg.com By incorporating the N-Boc-N-bis(PEG3-OH) unit into a polymer backbone, the two hydroxyl groups can serve as initiation sites for the growth of polymer grafts. Alternatively, the deprotected amine can be used as a point of attachment for pre-synthesized polymer chains. This allows for precise control over the architecture of the resulting graft copolymer, including the number and length of the grafted chains. Such defined architectures are crucial for controlling the physical and chemical properties of the polymer, which is important for applications in nanotechnology and materials science. biochempeg.combiochempeg.com

Contribution to Dendrimer Synthesis and Functionalization

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, tree-like structure. researchgate.net Their unique architecture, with a central core, repeating branching units, and a high density of surface functional groups, makes them attractive for various applications.

N-Boc-N-bis(PEG3-OH) is a valuable building block in both the divergent and convergent methods of dendrimer synthesis. researchgate.net

In the divergent approach , synthesis starts from a central core and proceeds outwards. N-Boc-N-bis(PEG3-OH) can act as a generation 0 (G0) core. The two hydroxyl groups are reacted to attach the next layer of branching units. After deprotection of the Boc group, the resulting amine can be further reacted to create a higher-generation dendrimer. This iterative process of reaction and deprotection allows for the controlled growth of the dendrimer generation by generation.

In the convergent approach , the synthesis begins from the periphery and builds inwards, with pre-synthesized dendritic wedges (dendrons) being attached to a central core in the final step. uab.cat A modified N-Boc-N-bis(PEG3-OH) can serve as a dendron. For example, the hydroxyl groups can be functionalized to create the outer surface of the dendron, while the deprotected amine provides the focal point for attachment to the core or a larger dendron. This method often leads to more structurally perfect dendrimers. uab.cat

The surface of a dendrimer determines its interaction with the surrounding environment. N-Boc-N-bis(PEG3-OH) and its derivatives are instrumental in creating dendrimers with tunable surface properties. broadpharm.com The terminal hydroxyl groups can be reacted with a wide variety of molecules to introduce different functionalities onto the dendrimer surface. For example, they can be modified to carry charges, targeting ligands, or imaging agents. sigmaaldrich.com The Boc-protected amine provides an orthogonal reactive site that can be deprotected and functionalized independently of the hydroxyl groups, allowing for the creation of dendrimers with multiple types of surface groups. This ability to precisely control the surface chemistry is crucial for applications in drug delivery, where specific targeting and interactions are required. sigmaaldrich.com For instance, attaching hydrophilic PEG chains can improve the dendrimer's solubility and biocompatibility. smolecule.com

Table 2: Research Findings on Dendrimer Functionalization

Dendrimer TypeFunctionalization StrategyResulting Properties/Applications
Polyester DendrimersHeterofunctional dendrimers with ammonium (B1175870) and alkene end-groups. mdpi.comUsed to fabricate antibacterial hydrogels via thiol-ene chemistry. mdpi.com
bis-MPA DendronsAmine-functionalized dendrons after Boc deprotection. sigmaaldrich.comCan be used in coupling reactions for biomedical applications. sigmaaldrich.com
PAMAM DendrimersSurface modification with PEG chains. soton.ac.ukDecreased immunogenicity and longer circulation time in the bloodstream. researchgate.net

This table summarizes findings from research on various dendrimer types, illustrating general principles of functionalization that can be applied using building blocks like N-Boc-N-bis(PEG3-OH).

Development of Hydrogel Materials for Chemical and Biomedical Research

Hydrogels are three-dimensional polymer networks that can absorb large quantities of water, making them highly suitable for biomedical applications due to their similarity to natural soft tissues. sapub.org PEG-based hydrogels are particularly popular owing to their high water content, biocompatibility, and ability to facilitate the diffusion of nutrients and waste. bocsci.com

N-Boc-N-bis(PEG3-OH) can be incorporated into PEG-based hydrogels primarily as a crosslinking agent to form the network structure. To achieve this, the terminal hydroxyl groups must first be converted into reactive groups capable of polymerization. A common strategy is to derivatize the hydroxyls into acrylates by reacting them with acryloyl chloride. nih.gov The resulting molecule, N-Boc-N-bis(PEG3-acrylate), can then participate in polymerization reactions.

These hydrogels are typically synthesized via free-radical polymerization, often initiated by UV light in the presence of a photoinitiator. nih.govresearchgate.net In a typical formulation, a primary polymer-forming monomer, such as a long-chain PEG diacrylate (PEGDA), is mixed with the N-Boc-N-bis(PEG3-acrylate) crosslinker in an aqueous solution. researchgate.net Upon UV irradiation, the acrylate (B77674) groups polymerize, forming a covalently crosslinked 3D network. nih.gov The N-Boc-N-bis(PEG3-OH) derivative dictates the density of crosslinks and introduces a latent functional group (the Boc-protected amine) throughout the hydrogel matrix.

Table 1: Example Components for Hydrogel Synthesis via Photopolymerization

ComponentFunctionRelevant Chemistry
Poly(ethylene glycol) diacrylate (PEGDA)Primary MonomerForms the main polymer chains
N-Boc-N-bis(PEG3-acrylate)CrosslinkerConnects polymer chains, forms network
Photoinitiator (e.g., Irgacure 2959)InitiatorGenerates radicals upon UV exposure to start polymerization
Water / BufferSolventProvides aqueous environment for gel formation

The formation of the hydrogel network occurs through the covalent bonding of polymer chains via the crosslinking agent. sapub.org The concentration of N-Boc-N-bis(PEG3-OH), when used as a crosslinker, is a critical parameter that directly controls the final properties of the hydrogel.

Crosslink Density: A higher concentration of the N-Boc-N-bis(PEG3-OH)-derived crosslinker leads to a higher crosslink density within the polymer network.

Mechanical Properties: Increased crosslink density results in a mechanically stiffer hydrogel, characterized by a higher storage modulus. mdpi.com Conversely, a lower crosslink density produces a more flexible and fragile gel.

Swelling Ratio and Mesh Size: The swelling ratio, which is the amount of water the hydrogel can absorb, is inversely related to the crosslink density. A highly crosslinked network has smaller spaces (mesh size) between polymer chains, restricting water uptake and leading to a lower swelling ratio. nih.govresearchgate.net

Research has shown that hydrogels synthesized with higher molecular weight (MW) PEG chains between crosslinks exhibit higher water content and larger mesh sizes, which can enhance mass transfer but may compromise mechanical strength. nih.gov The use of a defined, shorter crosslinker like N-Boc-N-bis(PEG3-OH) allows for precise tuning of these properties.

Table 2: Effect of Crosslinker Concentration on Hydrogel Properties

Crosslinker ConcentrationCrosslink DensityMechanical Strength (Modulus)Swelling RatioMesh Size
LowLowLowHighLarge
HighHighHighLowSmall

Stimuli-responsive or "smart" hydrogels can change their properties in response to external triggers like temperature, light, or pH. bocsci.comnih.gov The inclusion of N-Boc-N-bis(PEG3-OH) in a hydrogel network provides a straightforward method for creating a pH-responsive system.

The Boc (tert-butyloxycarbonyl) protecting group is known for its stability at neutral or basic pH but is easily cleaved under mild acidic conditions. medkoo.com A hydrogel containing these Boc groups is stable under normal physiological conditions (pH ~7.4). However, when exposed to an acidic environment (e.g., pH < 5), such as those found in tumor microenvironments or within cellular endosomes, the Boc group is removed, exposing a primary amine with a positive charge (–NH3+). This chemical change in the hydrogel network can trigger several responses:

Change in Swelling: The introduction of charged amine groups can increase the hydrophilicity of the network, leading to increased swelling.

Controlled Release: If a therapeutic agent is attached via a linkage that is sensitive to the conformational changes caused by Boc-deprotection, its release can be triggered by the pH drop.

Degradation: If the Boc-protected amine is part of a linkage critical to the network's structural integrity, its cleavage could lead to the irreversible degradation of the hydrogel. rsc.org

Design of Multifunctional Molecular Scaffolds for Chemical Biology Research

Molecular scaffolds are core structures used to build complex molecules with multiple, well-defined functionalities. N-Boc-N-bis(PEG3-OH) is an ideal candidate for creating such scaffolds due to its heterotrifunctional nature.

The conjugation of peptides to polymers is a widely used strategy to improve the therapeutic properties of peptides, such as their solubility and circulation time. N-Boc-N-bis(PEG3-OH) serves as a versatile linker for this purpose. A typical synthetic strategy involves a multi-step process:

Scaffold Anchoring: The two hydroxyl (-OH) groups of N-Boc-N-bis(PEG3-OH) can be reacted first. For example, they can be attached to a larger polymer support or a surface through esterification or other coupling reactions.

Amine Deprotection: The Boc group is then selectively removed using an acid, such as trifluoroacetic acid (TFA), to expose the primary amine without affecting the bonds formed by the hydroxyl groups. mpg.de

Peptide Coupling: Finally, a peptide with a terminal carboxylic acid can be covalently attached to the newly exposed amine using standard peptide coupling reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with N-hydroxysuccinimide (NHS).

This method allows for the precise, oriented conjugation of a peptide onto a scaffold, where the PEG3 linkers provide spacing and enhance water solubility. biochempeg.com This is particularly useful in creating targeted drug delivery systems, where the polymer component provides the delivery vehicle and the peptide acts as a targeting ligand to direct the conjugate to specific cells or tissues.

Fabrication of Scaffolds for Multivalent Ligand Presentation and Interaction Studies

The strategic design of molecular scaffolds is fundamental to the study of multivalent interactions, which are ubiquitous in biological systems. The compound N-Boc-N-bis(PEG3-OH) presents a versatile platform for the construction of such scaffolds due to its unique trifunctional nature. It possesses two terminal hydroxyl (-OH) groups and a Boc-protected amine (N-Boc), all attached to a central nitrogen atom via flexible polyethylene (B3416737) glycol (PEG) linkers. This architecture allows for the precise, stepwise introduction of different chemical functionalities, making it an ideal starting point for creating defined, low-valency scaffolds for probing ligand-receptor interactions.

The fabrication process typically begins with the modification of the two primary hydroxyl groups. These can be converted into a variety of reactive functional groups suitable for bioconjugation. For instance, they can be activated to form tosylates or mesylates, which are excellent leaving groups for subsequent nucleophilic substitution with moieties such as azides or thiols. Alternatively, the hydroxyl groups can be oxidized to aldehydes or carboxylic acids, enabling conjugation through reductive amination or amide bond formation, respectively.

Following the functionalization of the hydroxyl termini, the Boc-protecting group on the central amine can be removed under mild acidic conditions. This reveals a primary amine which serves as a secondary, orthogonal site for conjugation. This orthogonality is a key feature, allowing for the introduction of a different type of molecule, such as a fluorescent dye for tracking, a radiolabel for imaging, or a second, different ligand to create a heteromultivalent scaffold. The flexible PEG3 arms (three polyethylene glycol units) enhance the water solubility of the resulting scaffold and provide adequate spacing for the attached ligands to interact with their respective binding sites on a biological target with minimal steric hindrance.

Detailed Research Findings

While N-Boc-N-bis(PEG3-OH) is commercially available and its structure is well-suited for creating multivalent platforms, specific research publications detailing its application in the fabrication of scaffolds for ligand presentation and interaction studies are not extensively available in peer-reviewed literature. However, based on its chemical properties and the established principles of multivalent scaffold design, its utility can be projected.

For example, a hypothetical study could utilize N-Boc-N-bis(PEG3-OH) to create a bivalent ligand scaffold to investigate the binding affinity of a small molecule targeting a dimeric receptor. The two hydroxyl groups would first be converted to azides. Subsequently, two copies of an alkyne-modified ligand would be attached via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. After purification, the Boc group would be deprotected, and the resulting amine could be conjugated to a fluorescent tag to facilitate binding assays, such as fluorescence polarization or microscale thermophoresis.

The data from such a study would allow for a direct comparison of the binding affinity of the bivalent ligand against its monovalent counterpart, providing quantitative insight into the avidity gain from multivalency.

Interactive Data Table: Hypothetical Bivalent Ligand Scaffolding Strategy

Below is a hypothetical data table illustrating the kind of research findings that could be generated using scaffolds derived from N-Boc-N-bis(PEG3-OH). This table outlines the components and expected outcomes for a study on a bivalent ligand targeting a hypothetical receptor 'X'.

Scaffold ComponentLigand AttachedConjugation ChemistryInteraction Analysis MethodHypothetical Binding Affinity (Kd)
N-Boc-N-bis(PEG3-N3) CoreAlkyne-modified 'Ligand Y'CuAACIsothermal Titration Calorimetry (ITC)150 nM (Bivalent)
Monovalent 'Ligand Y'N/AN/AIsothermal Titration Calorimetry (ITC)2 µM (Monovalent)
Fluorescent TagAmine-reactive dyeNHS Ester CouplingFluorescence PolarizationN/A

This table demonstrates how the scaffold enables a systematic study of multivalency. The significant, hypothetical improvement in binding affinity (from micromolar for the monovalent ligand to nanomolar for the bivalent construct) would highlight the "chelate effect" or avidity gain, a hallmark of multivalent binding. The PEG linkers in the N-Boc-N-bis(PEG3-OH) scaffold are crucial in this context, as they provide the necessary flexibility and reach for the two ligands to bind simultaneously to their respective sites on the dimeric receptor.

Applications of N Boc N Bis Peg3 Oh in Advanced Chemical and Bioconjugation Research

Foundational Methodologies in Bioconjugation Chemistry

Bioconjugation chemistry involves the covalent linking of biomolecules, such as proteins, peptides, or nucleic acids, to other molecules. N-Boc-N-bis(PEG3-OH) serves as a critical linker in these processes, offering precise control over the conjugation strategy.

Strategic Use in Amine-Reactive Conjugations Post-Boc Deprotection

The defining feature of N-Boc-N-bis(PEG3-OH) is the Boc-protected amine group. smolecule.com This protecting group renders the amine non-reactive, allowing for selective modifications at other sites of the molecule. The Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to expose a primary amine. biochempeg.combenchchem.com This newly liberated amine becomes a reactive handle for a variety of conjugation chemistries.

Once deprotected, the primary amine can be reacted with a range of amine-reactive functional groups, including:

Carboxylic acids: In the presence of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), the amine forms a stable amide bond with a carboxylic acid-containing molecule. benchchem.com

Activated NHS esters: These esters react efficiently with the primary amine to form a stable amide linkage. broadpharm.com

Carbonyls (aldehydes and ketones): The amine can undergo reductive amination with aldehydes or ketones to form a secondary amine linkage. broadpharm.com

This strategic deprotection and subsequent amine-reactive conjugation allow for the precise and stepwise assembly of complex biomolecular constructs.

Hydroxyl-Mediated Coupling Reactions with Biomolecules and Substrates

The two terminal hydroxyl groups of N-Boc-N-bis(PEG3-OH) provide additional points for covalent attachment. These hydroxyl groups can be activated or modified to react with various functional groups on biomolecules or solid substrates. smolecule.com

Common strategies for hydroxyl-mediated coupling include:

Oxidation: The hydroxyl groups can be oxidized to aldehydes or carboxylic acids using reagents like pyridinium (B92312) chlorochromate (PCC) or potassium permanganate. These newly formed functional groups can then participate in further conjugation reactions.

Substitution: The hydroxyl groups can be converted into better leaving groups, such as tosylates, which can then be displaced by nucleophiles like azides or halides. smolecule.com

Esterification: The hydroxyl groups can react with carboxylic acids or their activated derivatives to form ester linkages.

This dual functionality, combining a protected amine with two reactive hydroxyls, makes N-Boc-N-bis(PEG3-OH) a highly versatile building block for creating branched and multifunctional bioconjugates.

Exploration of Orthogonal Ligation Strategies for Selective Functionalization

Orthogonal ligation refers to the ability to perform multiple, specific chemical reactions in the same pot without them interfering with one another. The structure of N-Boc-N-bis(PEG3-OH) is well-suited for such strategies. For instance, the hydroxyl groups can be modified to introduce a specific reactive handle, while the Boc-protected amine remains inert. After the initial conjugation via the modified hydroxyl group, the Boc group can be removed to allow for a second, distinct conjugation reaction at the newly exposed amine.

This approach enables the creation of complex, well-defined architectures, which is particularly valuable in the development of sophisticated therapeutic and diagnostic agents. frontiersin.orgacs.org The ability to selectively functionalize different parts of the linker molecule in a stepwise manner is a key advantage in modern bioconjugation. frontiersin.org

Exploration in Click Chemistry Platforms

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. N-Boc-N-bis(PEG3-OH) serves as a valuable precursor for creating reagents used in these powerful ligation techniques.

Precursor for Azide- and Alkyne-Functionalized Click Reagents

The hydroxyl groups of N-Boc-N-bis(PEG3-OH) can be readily converted into azides or alkynes, the key functional groups for the most common click chemistry reaction, the copper-catalyzed azide-alkyne cycloaddition (CuAAC). biochempeg.comsigmaaldrich.com

Synthesis of Azide-Functionalized Reagents: The hydroxyl groups can be converted to a good leaving group, such as a tosylate or mesylate, and then displaced with an azide (B81097) salt (e.g., sodium azide) to yield an azide-terminated PEG linker. smolecule.com This creates a molecule ready to react with an alkyne-containing partner.

Synthesis of Alkyne-Functionalized Reagents: The hydroxyl groups can be reacted with a molecule containing a terminal alkyne, such as propargyl bromide, to introduce the alkyne functionality. biochempeg.com

By first modifying the hydroxyl groups and then deprotecting the amine, or vice versa, a variety of bifunctional and heterobifunctional click chemistry reagents can be synthesized from the N-Boc-N-bis(PEG3-OH) scaffold.

Applications in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once converted into an azide- or alkyne-functionalized reagent, derivatives of N-Boc-N-bis(PEG3-OH) are extensively used in CuAAC reactions. medchemexpress.commedchemexpress.commedchemexpress.com This reaction forms a stable and inert triazole linkage between two molecules. beilstein-journals.orgnih.gov The CuAAC reaction is known for its high efficiency and specificity, proceeding readily in aqueous environments, which is ideal for bioconjugation. beilstein-journals.org

The resulting triazole ring is not just a linker but can also be considered a pharmacologically acceptable and stable component of a larger molecule. The versatility of synthesizing both azide and alkyne derivatives from N-Boc-N-bis(PEG3-OH) allows for flexible design in constructing complex biomolecules, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise and stable linkages are paramount. biochempeg.commedchemexpress.commedchemexpress.com

Reaction TypeFunctional Group on N-Boc-N-bis(PEG3-OH) DerivativeReacts WithResulting Linkage
Amine-Reactive ConjugationPrimary Amine (after Boc deprotection)Activated Carboxylic AcidAmide
Hydroxyl-Mediated CouplingHydroxylCarboxylic AcidEster
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)AzideAlkyneTriazole
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)AlkyneAzideTriazole

Research into Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Derived Compounds

The core structure of N-Boc-N-bis(PEG3-OH) is readily modified to create derivatives suitable for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. By converting the terminal hydroxyl groups into azides, researchers have synthesized compounds like N-Boc-N-bis(PEG3-azide). medchemexpress.com This derivative is a key reagent in click chemistry, capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC) and, significantly, SPAAC with molecules containing strained alkynes like DBCO (dibenzocyclooctyne) or BCN (bicyclononyne). medchemexpress.commedchemexpress.com

The ability to perform these reactions under biocompatible conditions makes these derived compounds invaluable for labeling and conjugating biomolecules. For instance, N-(Azido-PEG3)-N-bis(PEG3-Boc) and similar structures are employed as click chemistry reagents for these cycloaddition reactions. medchemexpress.com The versatility extends to other derivatives as well; for example, Boc-L-Tyr(PEG(3)-N3)-OH, which contains an azide group, is also utilized in both CuAAC and SPAAC reactions. pharmaffiliates.com Similarly, Br-PEG3-N3 serves as a versatile linker for click chemistry, participating in both CuAAC and SPAAC. biochempeg.com

Role in Proteolysis-Targeting Chimeras (PROTACs) Research

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. precisepeg.comenamine.net N-Boc-N-bis(PEG3-OH) and its derivatives are extensively used in the design and synthesis of these crucial linkers. medchemexpress.com

Design and Synthesis of PEG-Based Linkers for PROTAC Constructs

PEG-based linkers are favored in PROTAC design due to their ability to enhance solubility and improve pharmacokinetic properties. precisepeg.comaxispharm.com The bifunctional nature of N-Boc-N-bis(PEG3-OH) allows for the creation of branched linkers. medkoo.com After deprotection of the Boc group and modification of the hydroxyl groups, it can be incorporated into a PROTAC structure.

Derivatives such as N-Boc-N-bis(PEG3-azide) and N-(Boc-PEG3)-N-bis(PEG3-acid) are specifically designed as PEG-based PROTAC linkers. medchemexpress.commedchemexpress.com These molecules provide a scaffold to which the two different ligands of a PROTAC can be attached. medchemexpress.com The azide groups on N-Boc-N-bis(PEG3-azide), for instance, allow for the attachment of alkyne-modified ligands through click chemistry. medchemexpress.commedchemexpress.com Similarly, Azido-PEG3-acid serves as a PEG-based linker for the synthesis of specific PROTAC molecules. biochempeg.com A variety of PEG linkers with different functional groups are available to facilitate the assembly of potent PROTACs. biochempeg.com

Investigation of Linker Length, Rigidity, and Branching on Molecular Assembly

The characteristics of the linker, including its length, flexibility, and branching, significantly impact the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for successful protein degradation. precisepeg.comaxispharm.com

Length: Studies have shown that linker length is a critical parameter. For example, in research on BTK (Bruton's tyrosine kinase) degradation, a library of PROTACs with varying PEG linker lengths was synthesized to identify the optimal length for potent degradation. pnas.org Longer linkers can sometimes alleviate steric clashes between the target protein and the E3 ligase, promoting ternary complex formation. pnas.org However, other studies suggest that shorter linkers can lead to more permeable compounds. acs.org

Rigidity: The rigidity of the linker can also be tuned. While flexible linkers like alkyl and PEG chains are common, more rigid structures, such as those containing triazoles (formed via click chemistry), can offer metabolic stability. precisepeg.com

Contribution to Antibody-Drug Conjugates (ADCs) Research Linker Design

ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic drug. The linker's role is to ensure the ADC remains stable in circulation and releases the drug only at the target site. broadpharm.com PEG-based linkers derived from molecules like N-Boc-N-bis(PEG3-OH) are instrumental in this field. bocsci.comaxispharm.com

Development of Cleavable and Stable Linker Architectures for ADC Research

ADC linkers are broadly categorized as cleavable or non-cleavable. broadpharm.combiochempeg.com

Cleavable Linkers: These are designed to release the drug upon encountering specific conditions within the tumor microenvironment or inside cancer cells, such as changes in pH or the presence of certain enzymes. broadpharm.combocsci.commedchemexpress.com Derivatives of N-Boc-N-bis(PEG3-OH), such as Fmoc-N-bis-PEG3-NH-Boc, are described as cleavable ADC linkers. fujifilm.commedchemexpress.com Amino-PEG4-bis-PEG3-N3 is another example of a cleavable PEG ADC linker. targetmol.com

Non-cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the drug. broadpharm.combiochempeg.com This approach can lead to increased plasma stability. biochempeg.com While N-Boc-N-bis(PEG2-OH) is described as a cleavable linker, other PEG derivatives can be used to construct non-cleavable linkers. medchemexpress.com For example, Azido-PEG3-acid is a non-cleavable ADC linker. biochempeg.com

The choice between a cleavable and non-cleavable linker is dependent on the specific antibody, drug, and target antigen. medchemexpress.com

Research into Supramolecular Assemblies and Molecular Recognition

The principles of molecular self-assembly are being harnessed to create complex, functional materials. PEGylated molecules, including bifunctional ones derived from N-Boc-N-bis(PEG3-OH), play a role in this area of research.

Bifunctional PEG chains with specific end-groups can form supramolecular polymers through non-covalent interactions like hydrogen bonding. mdpi.com For example, research has explored the use of ureidopyrimidinone-poly(ethylene glycol)s (UPy-PEG) to create tunable hierarchical supramolecular structures in water. nih.gov By mixing monofunctional and bifunctional UPy-PEG, researchers can regulate the structural and mechanical properties of the resulting fibrillar networks. nih.gov

Molecular dynamics simulations have been employed to understand how PEGylation affects molecular recognition and interactions. nih.govmdpi.com These studies show that PEG chains can influence the conformation of peptides and their interactions with other molecules, which is crucial for designing systems with specific recognition properties. nih.gov The ability of bifunctional peptide-polymer conjugates to self-assemble into fibers and other higher-order structures is an active area of investigation for applications in biomedicine and materials science. nih.govresearchgate.net

Design of Host-Guest Systems Incorporating N-Boc-N-bis(PEG3-OH) Derived Motifs

The flexible and hydrophilic nature of the oligo(ethylene glycol) chains in N-Boc-N-bis(PEG3-OH) makes its derivatives attractive candidates for guest molecules in various host-guest systems. The two PEG3 arms can thread through the cavities of macrocyclic hosts like cyclodextrins, crown ethers, and cucurbit[n]urils, driven by a combination of hydrophobic effects and hydrogen bonding. chinesechemsoc.orgnih.gov The central nitrogen atom, once deprotected and functionalized, can serve as an additional recognition site or as a point of attachment for other molecules of interest.

The design of such host-guest systems often leverages the ability of OEG chains to form stable complexes with various hosts. For instance, the threading of OEG chains through cyclodextrin (B1172386) cavities is a well-established phenomenon in supramolecular chemistry. acs.org In a hypothetical system, a derivative of N-Boc-N-bis(PEG3-OH) could be designed to bind with high affinity and specificity to a particular host, enabling applications in areas such as drug delivery, sensing, and molecular switching.

Table 1: Association Constants (Ka) of Host-Guest Complexes with PEGylated Guests

HostGuestSolventKa (M⁻¹)Reference
β-CyclodextrinAdamantane-PEGWater5.2 x 10⁴ nih.gov
Cucurbit nih.govuril1,1'-(p-phenylene)bis(methylene)bis(4,4'-bipyridinium)-PEGWater1.2 x 10¹² chinesechemsoc.org
Pillar ethz.chareneDodecyltrimethylammonium bromideChloroform3.4 x 10³ chimicatechnoacta.ru
This table presents data for analogous systems to illustrate the binding affinities achievable with PEGylated guest molecules.

The stoichiometry and stability of these host-guest complexes can be fine-tuned by modifying the length of the PEG chains and the nature of the functional group attached to the central nitrogen. The two PEG arms of a deprotected and functionalized N-Boc-N-bis(PEG3-OH) derivative could potentially bridge two host molecules, leading to the formation of higher-order supramolecular assemblies.

Investigation of Non-Covalent Interactions and Self-Assembly Processes in Conjugated Systems

The bifunctional nature of N-Boc-N-bis(PEG3-OH) makes it an ideal component for studying non-covalent interactions and directing self-assembly processes. The two terminal hydroxyl groups can be functionalized with moieties capable of specific interactions, such as hydrogen bonding or π-π stacking, while the central core provides a flexible linker.

In aqueous environments, amphiphilic molecules derived from N-Boc-N-bis(PEG3-OH) are expected to self-assemble into a variety of nanostructures, including micelles, vesicles, and nanofibers. nih.gov The hydrophilic PEG chains would form the outer corona, ensuring water solubility and biocompatibility, while the hydrophobic moieties attached to the hydroxyl termini would form the core. The Boc-protected amine, being relatively nonpolar, would reside at the interface or within the hydrophobic core.

The thermodynamics of this self-assembly are governed by the interplay of hydrophobic interactions, which drive the aggregation of nonpolar groups, and the steric repulsion and hydration of the PEG chains, which limit the size and determine the morphology of the resulting structures. researchgate.net The critical aggregation concentration (CAC) and the size and shape of the assemblies can be precisely controlled by the chemical nature of the terminal functional groups.

Table 2: Characterization of Self-Assembled Structures from Bifunctional PEGylated Molecules

MoleculeAssembly TypeHydrodynamic Diameter (nm)Polydispersity Index (PDI)Reference
PEG-b-PCLMicelles100-200< 0.2 researchgate.net
Cyclic Peptide-PEG ConjugateNanotubesLength: 50-500N/A acs.org
(BODIPY)₃-tris(2-aminoethyl)amineNanoparticles~2270.28 researchgate.net
This table presents data from analogous systems to demonstrate the types of self-assembled structures formed by molecules with similar architectural motifs.

The investigation of these self-assembly processes often involves a combination of techniques such as dynamic light scattering (DLS) to determine the size and size distribution of the aggregates, transmission electron microscopy (TEM) for visualization of the morphology, and fluorescence spectroscopy using probes like pyrene (B120774) to determine the CAC. nih.gov The flexibility of the bis(PEG3-OH) linker is a crucial design element, allowing the terminally attached functional groups to orient themselves in a way that maximizes favorable non-covalent interactions, leading to well-defined and stable supramolecular structures. nih.govmdpi.com

Future Directions and Emerging Research Avenues for N Boc N Bis Peg3 Oh Systems

Development of Next-Generation Branched PEG Building Blocks with Enhanced Versatility

The foundation of N-Boc-N-bis(PEG3-OH)'s utility lies in its branched PEG structure. Future research will focus on creating next-generation branched PEG building blocks with enhanced versatility and functionality. chempep.com

Key Research Thrusts:

Diverse Architectures: Moving beyond simple Y-shaped structures, researchers are exploring more complex architectures like multi-arm and dendronized PEG linkers. broadpharm.comclinicalresearchnewsonline.com These complex structures allow for a higher density of functional groups, which can be advantageous in applications such as drug delivery, where a higher drug-to-carrier ratio is desirable. clinicalresearchnewsonline.comfcad.com

Heterobifunctional Linkers: A significant area of development is the synthesis of heterobifunctional PEG linkers. nih.govrsc.org These linkers possess different reactive groups at their termini, enabling the precise and controlled conjugation of multiple distinct molecules. nih.gov This is crucial for creating targeted drug delivery systems or complex biomolecular constructs.

Monodisperse vs. Polydisperse PEGs: While traditional PEG synthesis results in a mixture of chain lengths (polydisperse), there is a growing emphasis on producing monodisperse PEGs with a single, defined molecular weight. rsc.orggoogle.com This precision allows for greater control over the properties of the final conjugate and is critical for regulatory approval of therapeutic applications. nih.gov The use of discrete PEG (dPEG®) constructs, which are single molecular weight compounds, can provide a significant advantage in creating uniform products. nih.gov2bscientific.com

Integration into Advanced Self-Assembled and Nanostructured Materials

The amphiphilic nature of N-Boc-N-bis(PEG3-OH) and its derivatives makes them ideal candidates for the construction of self-assembled and nanostructured materials. After deprotection of the Boc group, the resulting amine can be further functionalized, allowing for the creation of amphiphilic block copolymers that can self-assemble in aqueous environments.

Examples of Nanostructures:

Micelles: These are core-shell structures where the hydrophobic segments form the core, encapsulating poorly water-soluble drugs, while the hydrophilic PEG chains form the outer corona, providing stability and biocompatibility. frontiersin.orgnih.gov

Vesicles (Polymersomes): These are hollow spheres with an aqueous core, capable of encapsulating hydrophilic molecules. The bilayer membrane is formed by the self-assembly of amphiphilic block copolymers.

Hydrogels: Cross-linked networks of hydrophilic polymers that can absorb large amounts of water. jenkemusa.com PEG-based hydrogels are widely investigated for tissue engineering and controlled drug release applications. jenkemusa.commdpi.com

The table below summarizes the types of nanostructures that can be formed and their potential applications.

NanostructureDescriptionPotential Applications
MicellesCore-shell nanostructures with a hydrophobic core and hydrophilic corona.Delivery of hydrophobic drugs.
VesiclesHollow spheres with an aqueous core and a bilayer membrane.Delivery of hydrophilic drugs, imaging agents.
Hydrogels3D cross-linked polymer networks.Tissue engineering, wound healing, controlled release. jenkemusa.com

Exploration in Stimuli-Responsive Chemical Systems and Dynamic Covalent Chemistry

A particularly exciting area of research is the incorporation of N-Boc-N-bis(PEG3-OH) derivatives into stimuli-responsive systems. These "smart" materials can undergo significant changes in their physical or chemical properties in response to specific environmental cues. nih.gov

Types of Stimuli:

pH: Changes in pH can trigger the protonation or deprotonation of functional groups, leading to changes in solubility, swelling, or the cleavage of pH-sensitive linkers like hydrazones. nih.govmdpi.comnih.gov This is particularly relevant for cancer therapy, as the tumor microenvironment is often acidic. frontiersin.org

Temperature: Thermo-responsive polymers, often incorporating units like poly(N-isopropylacrylamide) (PNIPAAm), can exhibit a lower critical solution temperature (LCST), causing them to precipitate out of solution above a certain temperature. nih.govmdpi.com

Redox Potential: The presence of redox-responsive linkages, such as disulfide bonds, allows for drug release in response to the high concentration of reducing agents like glutathione (B108866) inside cells. frontiersin.org

Enzymes: Enzyme-cleavable linkers can be incorporated to achieve site-specific drug release in the presence of particular enzymes that are overexpressed in diseased tissues.

Dynamic Covalent Chemistry (DCC):

Dynamic covalent chemistry involves the use of reversible covalent bonds, allowing for the creation of adaptable and self-healing materials. nih.gov Bonds like boronate esters, imines, and acylhydrazones can form and break under specific conditions, leading to a dynamic equilibrium. nih.govnih.govresearchgate.net Integrating N-Boc-N-bis(PEG3-OH) derivatives into dynamic covalent networks could lead to the development of novel materials with tunable properties, such as reprocessable thermosets and self-healing hydrogels. ugent.be For instance, the reversible nature of boronate ester bonds has been used to create prodrugs with controlled release kinetics. nih.gov

Computational Chemistry and Molecular Modeling of N-Boc-N-bis(PEG3-OH) Based Systems and Their Interactions

Computational chemistry and molecular modeling, particularly molecular dynamics (MD) simulations, are becoming indispensable tools for understanding the behavior of PEGylated systems at the atomic level. nih.govnih.gov These simulations can provide insights that are difficult to obtain through experiments alone. researchgate.net

Applications of Molecular Modeling:

Predicting Self-Assembly: MD simulations can predict how amphiphilic molecules based on N-Boc-N-bis(PEG3-OH) will self-assemble into micelles or vesicles in solution. oncologyradiotherapy.com

Understanding Drug Encapsulation and Release: Simulations can model the encapsulation of drug molecules within nanocarriers and predict their release profiles under different conditions. tandfonline.com

Investigating Interactions with Biological Systems: Researchers can simulate the interaction of PEGylated nanoparticles with proteins, cell membranes, and other biological components. nih.govtandfonline.com This is crucial for predicting the in vivo behavior of drug delivery systems, including their circulation time and cellular uptake. researchgate.net For example, MD simulations have shown that PEG chains create a steric barrier that prevents protein aggregation and improves nanoparticle stability. tandfonline.com

Optimizing PEGylation: By simulating different PEG chain lengths, densities, and architectures, researchers can rationally design PEGylated systems with optimal properties for specific applications. nih.govresearchgate.net

The following table outlines the key contributions of molecular modeling to the study of PEGylated systems.

Modeling TechniqueKey InsightsRelevance to N-Boc-N-bis(PEG3-OH) Systems
All-Atom MDDetailed interactions at the atomic level, accurate force field parameters.Understanding specific interactions with drug molecules and biological targets.
Coarse-Grained MDSimulating larger systems and longer timescales. oncologyradiotherapy.comPredicting the self-assembly of large numbers of molecules into nanostructures.
Quantum MechanicsCalculating electronic properties and reaction mechanisms.Designing new functional groups and linkers with specific reactivity.

The continued exploration of these future research directions will undoubtedly unlock the full potential of N-Boc-N-bis(PEG3-OH) and its derivatives, leading to the development of innovative materials with a wide range of applications in medicine, biotechnology, and materials science.

Q & A

Q. What are the optimal synthetic strategies for preparing N-Boc-N-bis(PEG3-OH), and how can purity be ensured?

N-Boc-N-bis(PEG3-OH) is synthesized via nucleophilic substitution under alkaline conditions, typically using PEG derivatives and Boc-protected amines. Key steps include controlling reaction pH (8–10) and temperature (20–40°C) to avoid hydrolysis of the Boc group. Purification often involves reversed-phase HPLC or size-exclusion chromatography to achieve ≥95% purity, as commercial batches prioritize minimal residual solvents and unreacted PEG chains . For reproducibility, validate intermediates using 1H^1H-NMR (e.g., Boc-protected amine signals at δ 1.4 ppm) and monitor reaction progress via TLC or LC-MS .

Q. How can the Boc protection group be selectively removed without degrading the PEG backbone?

Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 1–2 hours at 25°C). The PEG chain’s stability under acidic conditions is pH-dependent; prolonged exposure (>4 hours) or elevated temperatures (>40°C) may induce ester bond hydrolysis. Post-deprotection, neutralize with aqueous NaHCO3_3 and confirm Boc removal via FT-IR (loss of carbonyl stretch at ~1700 cm1^{-1}) .

Q. What analytical methods are recommended for characterizing N-Boc-N-bis(PEG3-OH)?

  • Structural analysis : 1H^1H-NMR (D2_2O or CDCl3_3) to identify Boc (δ 1.4 ppm, singlet) and PEG (δ 3.6–3.8 ppm, multiplet) signals.
  • Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 220 nm.
  • Mass confirmation : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+Na]+^+ peak at 469.57 Da) .

Advanced Research Questions

Q. How does PEG chain length (e.g., PEG3 vs. PEG4) influence bio-conjugation efficiency in drug delivery systems?

Shorter PEG chains (PEG1–PEG3) enhance hydrophilicity and reduce steric hindrance, improving coupling efficiency with proteins (e.g., lysine residues). However, PEG3 balances solubility and spatial flexibility, enabling optimal drug loading while maintaining stability in physiological conditions. Compare PEG3 and PEG4 derivatives using SPR or fluorescence quenching to quantify binding kinetics with model proteins like bovine serum albumin (BSA) .

Q. What strategies mitigate non-specific protein adsorption when using N-Boc-N-bis(PEG3-OH) for surface modification of biosensors?

  • Surface density optimization : Immobilize N-Boc-N-bis(PEG3-OH) via silanization (e.g., 3-aminopropyltriethoxysilane) on glass or gold surfaces. Use quartz crystal microbalance (QCM) to measure PEG grafting density (target: 0.5–1.0 chains/nm2^2).
  • Post-functionalization : After Boc deprotection, conjugate thiolated antibodies via maleimide-PEG intermediates to minimize non-specific binding. Validate using ELISA with control antigens .

Q. How can contradictions in reported bioactivity data (e.g., cytotoxicity vs. biocompatibility) be resolved?

Discrepancies often arise from residual solvents (e.g., DMF) or inconsistent PEG chain lengths. Standardize protocols:

  • Purity thresholds : Use batches with ≥98% purity (HPLC) and confirm endotoxin levels (<0.1 EU/mg) via LAL assay.
  • Cell-based assays : Compare cytotoxicity (MTT assay) across multiple cell lines (e.g., HEK293 vs. HepG2) under controlled serum conditions (e.g., 10% FBS vs. serum-free) .

Methodological Considerations

Q. How to design experiments evaluating N-Boc-N-bis(PEG3-OH) in targeted drug release systems?

  • Linker selection : Integrate enzymatically cleavable linkers (e.g., matrix metalloproteinase-sensitive peptides) between PEG and drug payloads.
  • In vitro validation : Simulate tumor microenvironment (pH 5.5, MMP-2 enzyme) and quantify drug release via UV-Vis or LC-MS.
  • In vivo tracking : Use fluorescently labeled PEG (e.g., Cy5.5 conjugation) to monitor biodistribution in murine models .

Q. What computational tools predict the hydrodynamic radius and solubility of N-Boc-N-bis(PEG3-OH) derivatives?

  • Molecular dynamics (MD) : Simulate PEG3 chain conformations in water using GROMACS or AMBER.
  • Quantitative structure-property relationship (QSPR) : Correlate PEG chain length with logP values (e.g., PEG3: logP ≈ −1.2) to forecast solubility in polar solvents .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.